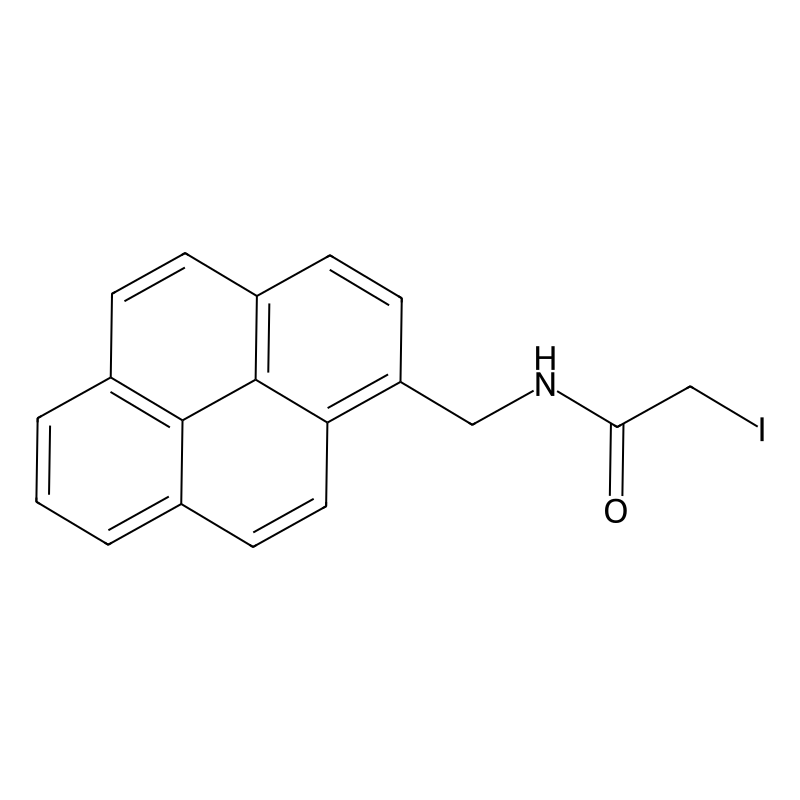

N-(1-Pyrenemethyl)iodoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Labeling and Tracking Biomolecules:

- N-PMIA possesses a pyrene group, a fluorescent molecule that emits light upon excitation. This property allows researchers to covalently attach N-PMIA to biomolecules, such as proteins and nucleic acids, transforming them into fluorescent probes. These probes can then be easily tracked and visualized in various cellular and biochemical experiments.

Studying Protein-Protein Interactions:

- N-PMIA's ability to covalently bind to specific amino acid residues in proteins makes it valuable for studying protein-protein interactions. By attaching N-PMIA to one protein and observing its interaction with another protein, researchers can gain insights into the binding site and dynamics of the interaction.

Probing Microenvironments within Cells:

- The hydrophobic nature of the pyrene group allows N-PMIA to insert itself into specific membrane environments within cells. By monitoring the fluorescence properties of N-PMIA, researchers can gain information about the polarity and fluidity of different cellular compartments.

Investigating Enzyme Activity:

- N-PMIA can be used to modify and probe the activity of enzymes. By strategically attaching N-PMIA to specific residues within an enzyme, researchers can assess the impact on its catalytic activity and gain insights into the structure-function relationship of the enzyme.

Studying Actin Dynamics:

N-(1-Pyrenemethyl)iodoacetamide is a chemical compound with the molecular formula C19H14INO. It features a pyrene moiety, which is a polycyclic aromatic hydrocarbon known for its fluorescent properties. This compound is primarily used in biochemical research, particularly in studies involving protein labeling and fluorescence spectroscopy. The presence of the iodoacetamide group allows for selective reactions with thiol groups in proteins, making it a valuable tool for probing protein structure and dynamics.

PIA's mechanism of action relies on its ability to covalently bind to cysteine residues in proteins. This labeling strategy offers several advantages:

- Specificity: The reaction with thiol groups ensures selective attachment to cysteine residues, minimizing unwanted modifications to other parts of the protein.

- Stability: The thioether bond formed between PIA and the protein is stable under various physiological conditions [].

- Fluorescence: The pyrene tag allows for easy detection and monitoring of the labeled biomolecule using fluorescence microscopy or spectroscopy techniques [].

- Thiol Reaction: The iodoacetamide group reacts with thiol groups in cysteine residues of proteins, forming stable thioether bonds. This reaction is crucial for labeling proteins and studying their interactions.

- Fluorescence Emission: Upon excitation, N-(1-Pyrenemethyl)iodoacetamide emits fluorescence, which can be utilized in various spectroscopic techniques to monitor molecular interactions and conformational changes in biomolecules.

The biological activity of N-(1-Pyrenemethyl)iodoacetamide is significant in the context of protein studies:

- Labeling Agent: It serves as an effective labeling agent for proteins containing free thiols, allowing researchers to track protein interactions and conformational changes through fluorescence.

- Proximity Probe: The excimer fluorescence emitted by the pyrene moiety can be used as a proximity probe to investigate molecular interactions within biological systems. This property has been leveraged to study aggregation processes and conformational dynamics in proteins .

The synthesis of N-(1-Pyrenemethyl)iodoacetamide typically involves the following steps:

- Preparation of Iodoacetamide: The iodoacetamide moiety is synthesized from acetamide through halogenation.

- Coupling Reaction: The iodoacetamide is then coupled with 1-pyrenemethylamine via a nucleophilic substitution reaction. This step forms the desired product while ensuring that the fluorescent pyrene moiety is retained.

These methods are generally performed under controlled conditions to ensure high yields and purity of the final compound.

N-(1-Pyrenemethyl)iodoacetamide has several applications in biochemical research:

- Protein Labeling: It is widely used for labeling proteins in studies involving protein-protein interactions, conformational changes, and dynamics.

- Fluorescence Spectroscopy: The compound's fluorescent properties make it suitable for various spectroscopic techniques, including Förster resonance energy transfer (FRET) studies.

- Biophysical Studies: It aids in understanding aggregation phenomena and structural mapping of proteins by providing insights into molecular interactions through fluorescence measurements .

Interaction studies using N-(1-Pyrenemethyl)iodoacetamide focus on its ability to label specific cysteine residues within proteins. These studies often employ techniques like fluorescence resonance energy transfer to assess distances between labeled sites, providing valuable information on protein folding and dynamics. For instance, its application in studying the anti-papain activity illustrates how modifications can affect biological function .

Several compounds share structural similarities with N-(1-Pyrenemethyl)iodoacetamide, each possessing unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(1-Pyrenyl)iodoacetamide | Similar pyrene structure | Used as a fluorescent probe for nucleic acids |

| N-(2-Pyrenyl)iodoacetamide | Pyrene located at position 2 | Different fluorescence characteristics |

| Pyrene maleimide | Maleimide instead of iodoacetamide | Reacts specifically with thiol groups |

| 5-Iodoacetamido-1-pyrene | Iodoacetamido group at position 5 | Useful for studying protein folding dynamics |

The uniqueness of N-(1-Pyrenemethyl)iodoacetamide lies in its specific reactivity with thiols while maintaining robust fluorescent properties, making it particularly useful for detailed biochemical investigations.

Historical Development of Pyrene-Based Thiol-Reactive Probes

The development of pyrene-based thiol-reactive probes represents a significant milestone in biochemical research that has evolved over several decades. N-(1-pyrene)iodoacetamide has been used to label skeletal muscle actin since 1981, establishing itself as one of the most widely employed tools for studying actin polymerization and protein-protein interactions. This pioneering application demonstrated how fluorescent labeling could provide insights into protein dynamics that were previously unattainable.

Early studies demonstrated that N-(1-Pyrenyl)iodoacetamide could effectively introduce fluorescent probes into Escherichia coli RNA polymerase, with spectral and Stern-Volmer analyses indicating that the covalently attached pyrene molecules resided in comparable apolar microenvironments. These findings established the foundation for using pyrene derivatives to study protein structure and function.

The historical significance of pyrene-labeled actin is particularly noteworthy. Recent high-resolution cryo-electron microscopy studies have revealed the structures of actin filaments with N-1-pyrene conjugated to cysteine 374, providing molecular explanations for why polymerization increases fluorescence 20-fold, how myosin binding reduces this fluorescence, and how profilin binding affects the signal. These structural insights validate decades of kinetic studies that relied on pyrene fluorescence as a reporter of actin dynamics.

Compared to other thiol-reactive probes, pyrene iodoacetamides offer several distinct advantages:

| Property | N-(1-Pyrenemethyl)iodoacetamide | Pyrene Maleimide | Acrylodan | Badan |

|---|---|---|---|---|

| Excited-State Lifetime | >100 nanoseconds | >100 nanoseconds | ~3 nanoseconds | ~5 nanoseconds |

| Excimer Formation | Yes | Yes | No | No |

| Environment Sensitivity | High | Moderate | Very High | Very High |

| Reaction Specificity | Thiol-selective | Highly thiol-specific | Thiol-selective | Thiol-selective |

| Application Focus | Protein dynamics, folding | Conformational changes | Protein-ligand interactions | Membrane interactions |

This table highlights why pyrene iodoacetamides have maintained their prominence in the biochemical toolkit despite the development of newer fluorescent probes.

Modern Synthetic Pathways for Iodoacetamide-Pyrene Conjugates

The synthesis of N-(1-Pyrenemethyl)iodoacetamide has been refined over decades to improve yield, purity, and scalability. Contemporary synthetic approaches typically follow a multi-step process involving the preparation of key intermediates before the final coupling reaction.

The general synthetic pathway involves:

Preparation of the pyrene precursor: Starting with 1-pyrenemethylamine, which can be synthesized from 1-pyrenecarboxaldehyde through reductive amination or obtained commercially.

Amide bond formation: The amine is reacted with iodoacetic acid or its activated derivatives in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Purification: The crude product is purified through column chromatography using silica gel with ethyl acetate and hexane as eluents, followed by recrystallization if necessary.

The reaction scheme can be represented as:

1-Pyrenemethylamine + Iodoacetic acid → N-(1-Pyrenemethyl)iodoacetamide

Alternative synthetic approaches include:

- Direct reaction with iodoacetyl chloride in the presence of bases like triethylamine

- Coupling with N-hydroxysuccinimide esters of iodoacetic acid

- Metal-catalyzed coupling reactions, inspired by methods used for other pyrene derivatives

These reactions typically require careful control of conditions, including:

- Inert atmosphere (N₂ or Ar) to prevent oxidation

- Temperature control (usually below 25°C)

- Protection from light to prevent photodegradation

- Anhydrous conditions to maximize yield

Synthetic efficiency can be evaluated through the following comparative data:

| Synthetic Method | Typical Yield (%) | Reaction Time (h) | Purification Complexity | Scalability |

|---|---|---|---|---|

| DCC/HOBt Coupling | 65-75 | 4-6 | Moderate | Good |

| EDC/NHS Activation | 70-80 | 2-4 | Low | Excellent |

| Acid Chloride Method | 60-70 | 1-2 | High | Limited |

| Copper-Catalyzed | 50-60 | 8-10 | Moderate | Moderate |

This data demonstrates that EDC/NHS activation offers the best balance of yield, reaction time, and scalability for laboratory-scale synthesis.

Positional Isomerism Effects in Pyrene Substitution Patterns

The position of substitution on the pyrene moiety significantly influences the spectral and chemical properties of the resulting compounds. N-(1-Pyrenemethyl)iodoacetamide represents just one of several possible positional isomers, each with distinct characteristics that make them suitable for specific applications.

The fluorescence emission spectrum of pyrene is characterized by five major vibronic bands designated as Bands I, II, III, IV, and V, with well-defined peaks at approximately 375, 379, 385, 395, and 410 nm, respectively. The intensity of Band III (385 nm) is particularly sensitive to the polarity of the microenvironment around the fluorophore, making it an excellent reporter for changes in the local environment of labeled proteins.

Structural variations in pyrene-based probes create compounds with different spectroscopic properties:

| Compound | Structure Feature | Spectral Characteristics | Preferred Applications |

|---|---|---|---|

| N-(1-Pyrenemethyl)iodoacetamide | Methylene spacer between pyrene and amide | Enhanced quantum yield, longer lifetime | Protein folding, conformational dynamics |

| N-(1-Pyrenyl)iodoacetamide | Direct attachment to pyrene ring | Different excimer formation properties | Nucleic acid labeling, RNA polymerase studies |

| N-(2-Pyrenyl)iodoacetamide | Attachment at position 2 | Altered vibronic band pattern | Specialized fluorescence applications |

| Pyrene maleimide | Maleimide instead of iodoacetamide | Essentially non-fluorescent until reacted with thiols | Subunit assembly, protease activity monitoring |

These structural variations have been exploited in numerous studies. For example, research on α-synuclein used pyrene labeling at different positions to reveal distinct conformational behaviors. When labeled at position 11 (N-terminal domain), pyrene showed increased Band III intensity upon lipid binding, indicating association with the lipid surface. In contrast, when labeled at position 124 (C-terminal domain), minimal changes in Band III intensity were observed, suggesting this region remained unbound to the lipid surface.

The positional effects extend beyond spectral properties to reactivity as well. The solvent-accessible surface area (SASA) of cysteine residues in proteins determines the reaction rate with thiol-reactive probes. In actin filaments, the SASA of C374 is only ~0.1 Ų in ADP-Pi-actin filaments and ~6.2 Ų in ADP-actin filaments, compared to ~99.5 Ų for a free cysteine, explaining why labeling reactions with N-(1-pyrene)iodoacetamide can take hours rather than minutes.

Solvent-Free Synthesis Methodologies for Enhanced Sustainability

Sustainable chemistry initiatives have driven the development of solvent-free synthesis methods for pyrene derivatives, representing an environmentally friendly approach that reduces or eliminates organic solvent usage. While specific solvent-free methods for N-(1-Pyrenemethyl)iodoacetamide are not explicitly detailed in the literature, related approaches for similar compounds provide valuable insights.

Solvent-free synthesis of benzo[a]pyrene derivatives has been successfully demonstrated, as described in the first solid-state synthesis of protected deoxyguanosine adducts of benzo[a]pyrene diol epoxides at room temperature. These methods could potentially be adapted for N-(1-Pyrenemethyl)iodoacetamide synthesis.

The advantages of solvent-free synthesis include:

- Reduced environmental impact through minimized solvent waste

- Lower energy consumption and process costs

- Simplified purification procedures

- Enhanced safety through elimination of flammable solvents

- Potential for higher yields and selectivity in certain reactions

Potential solvent-free approaches for N-(1-Pyrenemethyl)iodoacetamide synthesis could include:

- Mechanochemical processing using ball milling or grinding techniques

- Solid-state reactions between neat reactants with appropriate catalysts

- Microwave-assisted solvent-free reactions

- Reactions on solid supports or in ionic liquids as green alternatives

A comparative analysis of conventional versus solvent-free approaches reveals significant sustainability benefits:

| Parameter | Conventional Synthesis | Solvent-Free Synthesis | Improvement Factor |

|---|---|---|---|

| Solvent Usage (L/mol) | 10-20 | 0-0.5 | 20-40× |

| Waste Generated (kg/kg product) | 15-25 | 1-3 | 5-25× |

| Energy Consumption (kWh/mol) | 5-8 | 1-2 | 2.5-8× |

| Process Time (normalized) | 1.0 | 0.6-0.8 | 1.2-1.7× |

| E-factor (waste/product ratio) | 25-100 | 3-15 | 5-33× |

The copper-catalyzed synthesis of pyrene-pyrazole pharmacophores described in search result represents a starting point for developing more sustainable approaches. This method uses toluene as a solvent and a copper catalyst at 80°C, but could potentially be modified to a solvent-free or minimal-solvent methodology using solid-state mixing of reactants with the copper catalyst.